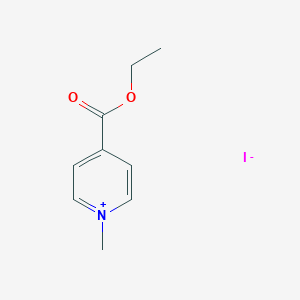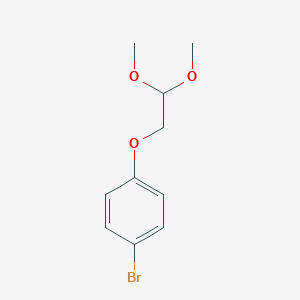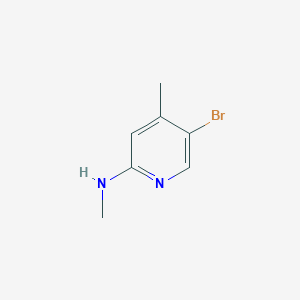
3-Methoxy-5-heneicosylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-heneicosylphenol is a natural phenol found in the herbs of Artemisia annua . It is a high-purity natural product used for reference standards, pharmacological research, and as an inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C28H50O2 . Its InChI isInChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27 (29)25-28 (24-26)30-2/h23-25,29H,3-22H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCC1=CC (=CC (=C1)OC)O . Physical And Chemical Properties Analysis
The molecular weight of this compound is 418.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 21 . The Exact Mass is 418.381080833 g/mol . The Topological Polar Surface Area is 29.5 Ų . It has a Heavy Atom Count of 30 .Applications De Recherche Scientifique
Occurrence and Biosynthesis
Methoxyphenols, such as syringic acid, which shares structural similarities with 3-Methoxy-5-heneicosylphenol by having methoxy groups on the aromatic ring, are widely recognized for their occurrence in fruits and vegetables. They are synthesized via the shikimic acid pathway in plants and exhibit a broad spectrum of therapeutic applications due to their potent antioxidant activities. These compounds play a significant role in the prevention of diseases like diabetes, cardiovascular diseases, and cancer, attributing their health benefits to the presence of methoxy groups which contribute to their strong antioxidant capacity (Cheemanapalli et al., 2018).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, including their transformation products from biomass burning, highlights their significance in environmental science. These compounds undergo various atmospheric processes leading to the formation of secondary organic aerosols (SOA), impacting air quality and climate. The degradation pathways involve reactions with radicals such as OH and NO3, leading to products with significant SOA formation potential (Liu et al., 2022).
Antioxidant Properties and Health Implications
Methoxyphenols are renowned for their antioxidant properties, which are essential in mitigating oxidative stress and promoting human health. The ligand antioxidant properties of these compounds, when complexed with selected metals, significantly affect the neutralization of free radicals. Research demonstrates that the electron-donating methoxy groups attached to the phenolic core of these molecules enhance their ability to scavenge free radicals, thereby offering protective benefits against various oxidative stress-induced diseases (Parcheta et al., 2021).
Industrial Applications
Beyond their biological and environmental significance, methoxyphenols find extensive applications in industrial processes, particularly in catalytic reactions and as functional additives in products ranging from food to cosmetics. Their utility spans from acting as natural preservatives due to their antimicrobial properties to serving as key intermediates in the synthesis of valuable chemical products. The chemical reactivity and stability of methoxyphenols, combined with their low toxicity, make them suitable for various applications, including the production of environmentally friendly materials and processes (Tarabanko & Tarabanko, 2017).
Propriétés
IUPAC Name |
3-henicosyl-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJHEUTVUIWPNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

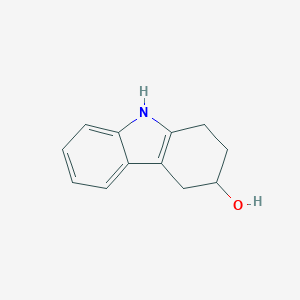
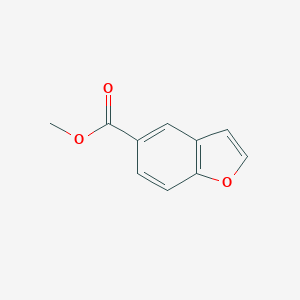
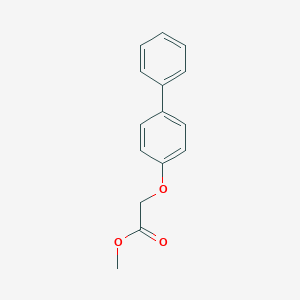
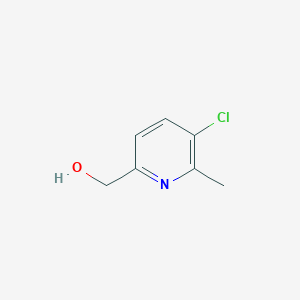
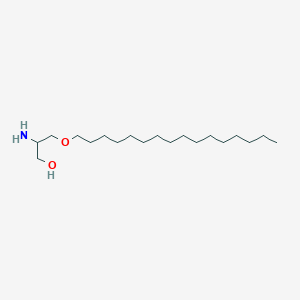
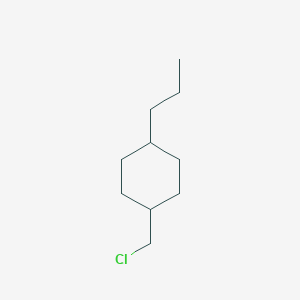


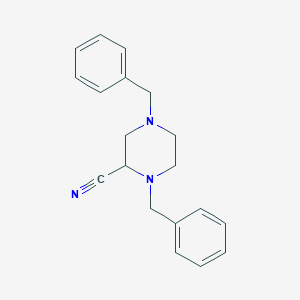
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)
